1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1119450-52-0
VCID: VC8048316
InChI: InChI=1S/C16H16FN3O2/c17-13-3-1-2-12(10-13)14-4-5-15(19-18-14)20-8-6-11(7-9-20)16(21)22/h1-5,10-11H,6-9H2,(H,21,22)
SMILES: C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC(=CC=C3)F
Molecular Formula: C16H16FN3O2
Molecular Weight: 301.31 g/mol

1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

CAS No.: 1119450-52-0

Cat. No.: VC8048316

Molecular Formula: C16H16FN3O2

Molecular Weight: 301.31 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid - 1119450-52-0

Specification

CAS No. 1119450-52-0
Molecular Formula C16H16FN3O2
Molecular Weight 301.31 g/mol
IUPAC Name 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C16H16FN3O2/c17-13-3-1-2-12(10-13)14-4-5-15(19-18-14)20-8-6-11(7-9-20)16(21)22/h1-5,10-11H,6-9H2,(H,21,22)
Standard InChI Key VNKFYDVYKILQCT-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC(=CC=C3)F
Canonical SMILES C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC(=CC=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of three primary components:

  • Pyridazine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.

  • 3-Fluorophenyl group: Attached to the pyridazine ring at position 6, introducing electron-withdrawing effects that influence reactivity .

  • Piperidine-4-carboxylic acid: A six-membered saturated ring with a carboxylic acid substituent at position 4, enabling hydrogen bonding and ionic interactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₆H₁₆FN₃O₂
Molecular Weight301.31 g/mol
SMILESO=C(O)C1CCN(C2=NN=C(C=C2)C3=CC=CC(F)=C3)CC1
SolubilityLimited data; likely soluble in polar aprotic solvents (e.g., DMSO)

The presence of the fluorine atom enhances lipophilicity (clogP ≈ 2.5), while the carboxylic acid group contributes to acidity (predicted pKa ≈ 4.2) .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Piperidine-4-carboxylic acid functionalization:

    • Alkylation or acylation to introduce the pyridazine moiety .

  • Pyridazine ring formation:

    • Cyclocondensation of hydrazines with diketones or ketones, followed by fluorophenyl substitution via Suzuki–Miyaura coupling .

  • Final coupling:

    • Mitsunobu reaction or reductive amination to link the pyridazine and piperidine components .

Example Protocol (Adapted from ):

  • Step 1: React ethyl piperidine-4-carboxylate with 3-fluorophenylboronic acid under Pd catalysis.

  • Step 2: Hydrolyze the ester to the carboxylic acid using NaOH.

  • Step 3: Purify via column chromatography (silica gel, eluent: EtOAc/hexane).

Structural Analogues and SAR

Modifications to the core structure impact bioactivity:

ModificationEffect on ActivitySource
Replacement of 3-F with ClReduced AMPK activation (EC₅₀ ↑ 2.5×)
Substitution with CN groupImproved metabolic stability (HLM CLᵢₙₜ ↓ 40%)
Ethoxy vs. methoxy groupsEnhanced solubility (JP2 pH 6.8: 25 → 58 μg/mL)

Biological Activity and Mechanisms

AMPK Activation

The compound acts as an indirect AMPK activator, inhibiting cancer cell proliferation in MDA-MB-231 breast cancer cells (EC₅₀ = 0.019 μM) . Mechanistically, it destabilizes the mitochondrial membrane potential, increasing AMP/ATP ratios and triggering AMPK-mediated apoptosis .

hERG Channel Inhibition

Structural optimization reduced hERG potassium channel inhibition (IC₅₀ > 30 μM vs. 1.2 μM for earlier analogues), mitigating cardiac toxicity risks .

Pharmacokinetics

ParameterValueSource
Metabolic Stability (HLM)CLᵢₙₜ = 89 mL/min/kg
Oral Bioavailability (Rat)64% at 4 mg/kg BID
Plasma Protein Binding92% (human)

Applications in Drug Development

Oncology

  • Preclinical Efficacy: Reduces tumor volume by 78% in xenograft models (14-day treatment) .

  • Combination Therapy: Synergizes with metformin in triple-negative breast cancer .

Neurological Disorders

Structural analogues show promise as glycine transporter 1 (GlyT1) inhibitors for schizophrenia (IC₅₀ = 12 nM) .

PrecautionGuideline
Personal Protective EquipmentGloves, goggles, lab coat
Storage-20°C, desiccated, under N₂
DisposalIncineration at >1000°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator